
1-Iodotridecane
概要
説明
1-Iodotridecane, also known as tridecyl iodide, is an organic compound with the molecular formula C₁₃H₂₇I. It is a member of the alkyl iodides family, characterized by the presence of an iodine atom attached to a tridecane chain. This compound is notable for its applications in organic synthesis and as an intermediate in various chemical reactions.
科学的研究の応用
1-Iodotridecane has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Labeling Studies: The compound is used in isotopic labeling studies to trace the pathways of organic reactions.
Pharmaceutical Research: It is employed in the synthesis of potential pharmaceutical agents.
Material Science: this compound is used in the preparation of specialized materials with unique properties.
Safety and Hazards
When handling 1-Iodotridecane, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
準備方法
Synthetic Routes and Reaction Conditions: 1-Iodotridecane can be synthesized through several methods. One common approach involves the iodination of tridecane using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as red phosphorus or a similar substance.
Industrial Production Methods: In industrial settings, this compound is produced through the halogenation of tridecane. This process involves the reaction of tridecane with iodine in the presence of a catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-Iodotridecane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Reduction Reactions: The compound can be reduced to tridecane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, this compound can undergo oxidation to form corresponding iodinated alcohols or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Tridecanol or other substituted tridecanes.
Reduction: Tridecane.
Oxidation: Iodinated alcohols or carboxylic acids.
作用機序
The mechanism of action of 1-iodotridecane in chemical reactions involves the cleavage of the carbon-iodine bond. This bond is relatively weak, making the iodine atom a good leaving group. In substitution reactions, nucleophiles attack the carbon atom bonded to iodine, displacing the iodine atom and forming a new bond. In reduction reactions, the iodine atom is removed, and the carbon chain is saturated with hydrogen atoms.
類似化合物との比較
1-Bromotridecane: Similar in structure but contains a bromine atom instead of iodine.
1-Chlorotridecane: Contains a chlorine atom instead of iodine.
1-Fluorotridecane: Contains a fluorine atom instead of iodine.
Comparison: 1-Iodotridecane is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This makes this compound more reactive in substitution reactions compared to its brominated, chlorinated, and fluorinated counterparts. Additionally, the iodine atom’s larger size and weaker bond with carbon make it a better leaving group, facilitating various chemical transformations.
特性
IUPAC Name |
1-iodotridecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAMQNYEIPCUIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337940 | |
| Record name | Tridecyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35599-77-0 | |
| Record name | 1-Iodotridecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35599-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridecyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
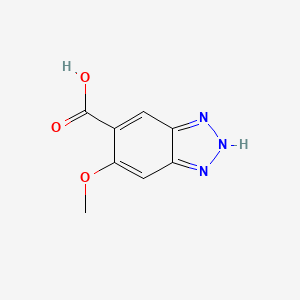
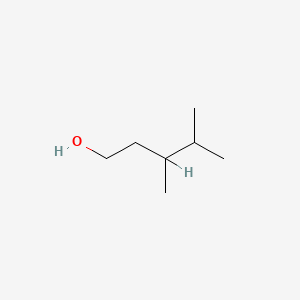
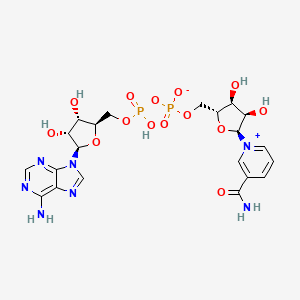
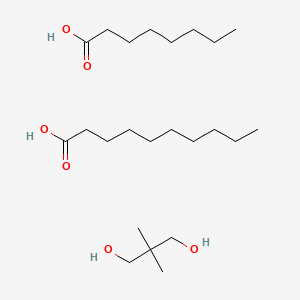


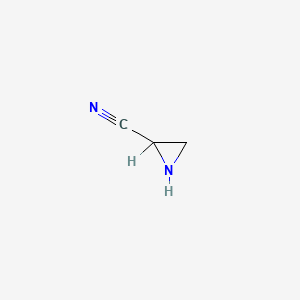
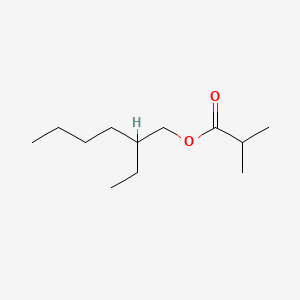

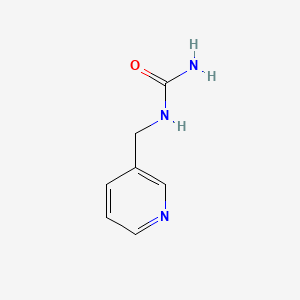



![2,7-Naphthalenedisulfonic acid, 4-amino-5-[(phenylsulfonyl)oxy]-](/img/structure/B1606767.png)
